molecular formula C10H11NO2S B2893328 (1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2227644-92-8

(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B2893328
CAS RN: 2227644-92-8
M. Wt: 209.26
InChI Key: UQJRFGJNASFIBU-PMVVWTBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, also known as TCHA, is a bicyclic compound that has attracted the attention of the scientific community due to its potential pharmacological applications. TCHA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Drug Design

Research on constrained heterocyclic γ-amino acids, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlights the utility of thiazole-containing compounds in mimicking the secondary structures of proteins. These structures are pivotal in drug design for targeting protein-protein interactions. The synthesis route for these compounds involves cross-Claisen condensations, offering a versatile method for introducing diverse lateral chains on the γ-carbon atom or the thiazole core, thus enhancing the potential for creating novel therapeutic agents (Mathieu et al., 2015).

Green Chemistry Approaches

The synthesis of 4-thiazolidinone-5-carboxylic acid, which shares structural motifs with the compound , has been improved through green chemistry protocols. These methods emphasize cost-effectiveness, environmental friendliness, and efficiency. The use of Deep Eutectic Solvent (DES) mediated synthesis aligns with the principles of green chemistry by providing a safer, more sustainable approach to chemical synthesis (Shaikh et al., 2022).

Advanced Materials and Luminescent Properties

Zirconium Metal-Organic Frameworks (MOFs) incorporating heterocyclic linkers, like those related to thiazole-derived compounds, exhibit unique luminescent properties. These properties make them suitable for applications in sensing and as components in light-emitting diodes (LEDs). The ability to fine-tune the luminescent behavior of MOFs by incorporating biselenophene or thiazole linkers demonstrates the potential for developing new materials with customized optical properties (Mercuri et al., 2020).

Synthesis of Heterocycles

The development of novel synthetic methodologies for heterocycles, such as the preparation of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines, underscores the significance of thiazole and related compounds in synthesizing biologically active heterocycles. These synthetic strategies enable the construction of complex molecular architectures, offering pathways to new drugs and materials (Petkevich et al., 2021).

properties

IUPAC Name

(1R,4R,5R)-1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13)/t6-,8+,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJRFGJNASFIBU-PMVVWTBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

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